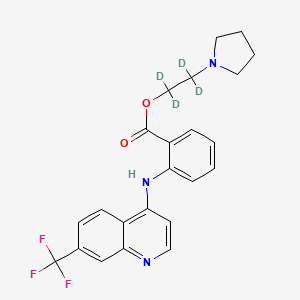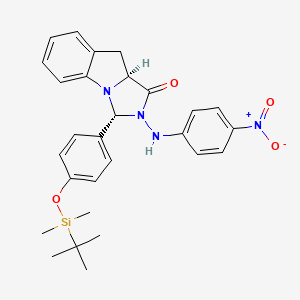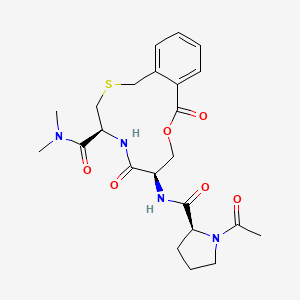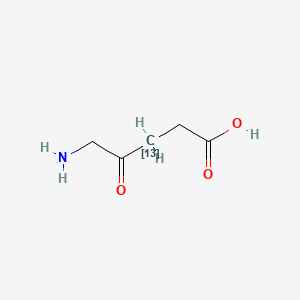
5-amino-4-oxo(313C)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-oxo(313C)pentanoic acid is a compound with significant interest in various scientific fields It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a keto group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-oxo(313C)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-oxopentanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The process may also involve purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-oxo(313C)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 5-amino-4-hydroxy(313C)pentanoic acid.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 5-Amino-4-hydroxy(313C)pentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-4-oxo(313C)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-4-oxo(313C)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can influence metabolic processes and cellular functions, making the compound valuable for studying biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: Similar structure but lacks the keto group at the 4th position.
4-Oxopentanoic acid: Similar structure but lacks the amino group at the 5th position.
5-Amino-4-hydroxy(313C)pentanoic acid: A reduced form of 5-amino-4-oxo(313C)pentanoic acid.
Uniqueness
This compound is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
5-amino-4-oxo(313C)pentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/i1+1 |
InChI Key |
ZGXJTSGNIOSYLO-OUBTZVSYSA-N |
Isomeric SMILES |
C([13CH2]C(=O)CN)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


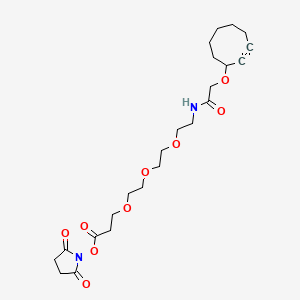
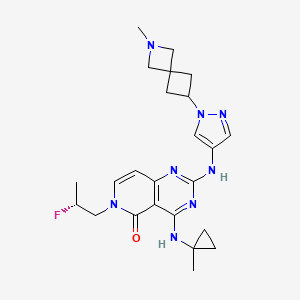

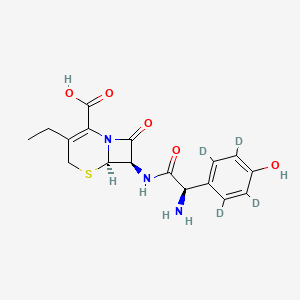
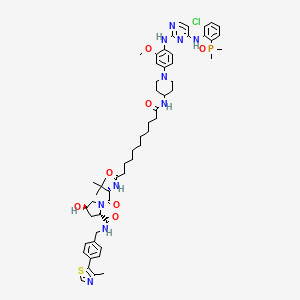
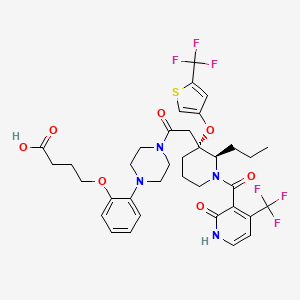
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)
